![molecular formula C19H19ClN4OS B3397656 2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}-N-cyclopentylacetamide CAS No. 1021220-61-0](/img/structure/B3397656.png)

2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}-N-cyclopentylacetamide

Übersicht

Beschreibung

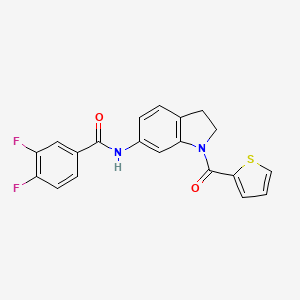

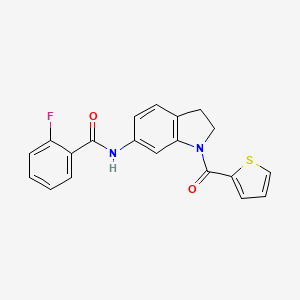

The compound “2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}-N-cyclopentylacetamide” is a complex organic molecule. Its molecular formula is C20H15ClN4OS . It is likely to be a derivative of the pyrazolo[1,5-a]pyrazine class of compounds .

Molecular Structure Analysis

The molecular structure of this compound is based on a pyrazolo[1,5-a]pyrazine core, which is a bicyclic system containing two nitrogen atoms. This core is substituted at the 2-position with a 4-chlorophenyl group and at the 4-position with a thio-linked cyclopentylacetamide group .Wissenschaftliche Forschungsanwendungen

Antimetabolites in Purine Biochemical Reactions

Pyrazolo[1,5-a]pyrimidines, which are purine analogues, have beneficial properties as antimetabolites in purine biochemical reactions . This class of compounds has attracted wide pharmaceutical interest because of their antitrypanosomal activity .

Antitrypanosomal Activity

These compounds have shown significant antitrypanosomal activity, which means they could be used in the treatment of diseases caused by trypanosomes .

Antischistosomal Activity

In addition to antitrypanosomal activity, these compounds also exhibit antischistosomal activity . Schistosomiasis is a disease caused by parasitic flatworms called schistosomes.

HMG-CoA Reductase Inhibitors

These compounds have been found to act as HMG-CoA reductase inhibitors . HMG-CoA reductase is the rate-controlling enzyme of the mevalonate pathway, which produces cholesterol and other isoprenoids.

COX-2 Selective Inhibitors

These compounds have also been found to act as COX-2 selective inhibitors . COX-2 selective inhibitors are a type of nonsteroidal anti-inflammatory drug (NSAID) that directly targets COX-2, an enzyme responsible for inflammation and pain.

AMP Phosphodiesterase Inhibitors

These compounds have been found to act as AMP phosphodiesterase inhibitors . Phosphodiesterase inhibitors have a variety of uses, including the treatment of erectile dysfunction and pulmonary hypertension.

KDR Kinase Inhibitors

These compounds have been found to act as KDR kinase inhibitors . KDR kinase is a type of protein kinase that plays a key role in angiogenesis, the formation of new blood vessels.

Antimicrobial Agents

These compounds have been found to act as antimicrobial agents . This means they have the ability to kill or inhibit the growth of microorganisms.

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Similar compounds with a pyrazolo[1,5-a]pyrazine core have been reported to inhibit cdk2, a cyclin-dependent kinase . CDK2 plays a crucial role in cell cycle regulation, and its inhibition can lead to cell cycle arrest and apoptosis, particularly in cancer cells .

Mode of Action

This interaction could lead to changes in the protein’s activity, potentially disrupting cell cycle progression and inducing apoptosis .

Biochemical Pathways

The compound’s effect on biochemical pathways is largely dependent on its target. If the target is indeed CDK2, the compound would affect the cell cycle regulation pathway . By inhibiting CDK2, the compound could prevent the progression from the G1 phase to the S phase of the cell cycle, leading to cell cycle arrest . This could trigger apoptosis, or programmed cell death, particularly in cancer cells .

Pharmacokinetics

The compound’s molecular weight (440969 Da ) suggests that it may have suitable pharmacokinetic properties, as molecules under 500 Da are generally well-absorbed and distributed in the body .

Result of Action

The result of the compound’s action would likely be cell cycle arrest and apoptosis if its target is indeed CDK2 . This could lead to a decrease in the proliferation of cancer cells, making the compound a potential candidate for cancer treatment .

Eigenschaften

IUPAC Name |

2-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-N-cyclopentylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN4OS/c20-14-7-5-13(6-8-14)16-11-17-19(21-9-10-24(17)23-16)26-12-18(25)22-15-3-1-2-4-15/h5-11,15H,1-4,12H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PODINUAVCCROTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-cyclopentylacetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B3397576.png)

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one](/img/structure/B3397596.png)

![2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B3397609.png)

![2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B3397616.png)

![2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B3397624.png)

![N-benzyl-2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B3397632.png)

![2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}-N-(4-methoxybenzyl)acetamide](/img/structure/B3397639.png)

![2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B3397640.png)

![Methyl 3-[({[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetyl)amino]thiophene-2-carboxylate](/img/structure/B3397671.png)